Methyl 4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate
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Overview
Description
Furan is a five-membered heterocyclic compound with four carbon atoms and one oxygen atom . Thiophene is a five-membered heterocyclic compound that contains four carbon atoms and one sulfur atom . Both furan and thiophene are aromatic compounds and are the basic building blocks of many biologically active compounds .
Synthesis Analysis
The synthesis of furan and thiophene derivatives involves various strategies. For instance, thiophene derivatives can be synthesized by heterocyclization of various substrates . Similarly, furan derivatives can be synthesized from furan-2-carboxylic acid hydrazide .Molecular Structure Analysis
The molecular structure of furan includes an oxygen atom in a five-membered ring with four carbon atoms . In the case of thiophene, the five-membered ring includes a sulfur atom .Chemical Reactions Analysis
Furan and thiophene undergo various chemical reactions due to their aromatic nature. They can participate in electrophilic substitution reactions similar to benzene .Physical And Chemical Properties Analysis
The physical and chemical properties of furan and thiophene derivatives depend on their specific structures. For instance, furan is a colorless, volatile liquid with a boiling point of 31.36°C .Scientific Research Applications
Synthesis and Characterization
An efficient, metal-free method has been developed for the synthesis of polysubstituted pyrrole derivatives via intermolecular cycloaddition, using water as a solvent in environmentally friendly conditions. This method involves compounds related to the chemical structure of interest, highlighting its application in green chemistry and organic synthesis (Kumar et al., 2017).
Crystallographic Analysis
The molecular structure of N-[4-(Ethoxycarbonyl)phenyl]-p-tolylsulfonamide, a compound sharing a similar structural motif, was elucidated to reveal insights into molecular geometry, including dihedral angles and torsion angles. This analysis contributes to our understanding of molecular interactions and stability in related compounds (Xing & Nan, 2005).
Chemical Transformations and Reactivity
Research into esters of furan-, thiophen-, and N-methylpyrrole-2-carboxylic acids, including methods for bromination in the presence of aluminium chloride, offers pathways for functionalizing compounds related to methyl 4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate. These methods enable the synthesis of derivatives with potential applications in materials science and pharmaceuticals (Chadwick et al., 1973).
Molecular Geometry and Spectral Analysis
A comprehensive experimental and theoretical study on methyl 2-(3-(furan-2-carbonyl)thioureido)benzoate provides valuable insights into molecular geometry, vibrational spectra, and electronic properties. This research contributes to the field of molecular design and computational chemistry, offering a deeper understanding of structure-property relationships (Singh et al., 2013).
Application in Nanoparticle Synthesis
The synthesis and characterization of mercury(II) dithiocarbamate complexes as precursors for mercury sulfide nanoparticles demonstrate the potential application of compounds with similar functionalities in the field of nanomaterials. This research highlights the role of organic compounds in the synthesis of inorganic nanostructures with applications in electronics, catalysis, and environmental remediation (Dar et al., 2015).
Mechanism of Action
The mechanism of action of furan and thiophene derivatives depends on their specific structures and functional groups. For example, some imidazole derivatives (which contain a five-membered ring with two nitrogen atoms) show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-[[2-(furan-2-yl)-2-thiophen-2-ylethyl]sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S2/c1-23-18(20)13-6-8-14(9-7-13)26(21,22)19-12-15(16-4-2-10-24-16)17-5-3-11-25-17/h2-11,15,19H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJPWAYQUAYJSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate |
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